
gamma-Glutamyl-gamma-glutamylcysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-gamma-glutamylcysteinylglycine (GGCG) is a tripeptide molecule composed of glutamate, cysteine, and glycine. It is a naturally occurring antioxidant that plays a crucial role in maintaining the cellular redox balance. GGCG is synthesized in the liver and is found in high concentrations in the kidneys, lungs, and brain.
Wirkmechanismus
Gamma-Glutamyl-gamma-glutamylcysteinylglycine acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism. It also promotes the regeneration of other antioxidants such as glutathione and vitamin C. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defenses. Activation of this pathway results in the upregulation of genes involved in the synthesis of antioxidant enzymes and proteins.
Biochemical and Physiological Effects
gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been investigated for its potential role in the prevention and treatment of cancer, diabetes, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has several advantages for use in lab experiments. It is a naturally occurring molecule that is readily available and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of gamma-Glutamyl-gamma-glutamylcysteinylglycine in lab experiments. Its effects can be difficult to quantify, and its mechanism of action is not fully understood. Additionally, the concentrations required for therapeutic effects may be difficult to achieve in vivo.
Zukünftige Richtungen
There are several areas of future research for gamma-Glutamyl-gamma-glutamylcysteinylglycine. One area of interest is the development of novel methods for synthesizing gamma-Glutamyl-gamma-glutamylcysteinylglycine and related molecules. Another area of research is the investigation of the potential therapeutic applications of gamma-Glutamyl-gamma-glutamylcysteinylglycine in the prevention and treatment of various diseases. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of gamma-Glutamyl-gamma-glutamylcysteinylglycine need to be further elucidated. Finally, the development of more sensitive methods for measuring the effects of gamma-Glutamyl-gamma-glutamylcysteinylglycine in vivo would be of great benefit to researchers in this field.
Conclusion
Gamma-Glutamyl-gamma-glutamylcysteinylglycine is a naturally occurring tripeptide molecule that plays a crucial role in maintaining the cellular redox balance. It has been extensively studied for its antioxidant properties and its potential therapeutic applications. gamma-Glutamyl-gamma-glutamylcysteinylglycine has been shown to protect against oxidative stress-induced cellular damage, to have anti-inflammatory effects, and to have potential applications in the prevention and treatment of various diseases. While there are limitations to the use of gamma-Glutamyl-gamma-glutamylcysteinylglycine in lab experiments, there are also several areas of future research that hold promise for this molecule.
Synthesemethoden
Gamma-Glutamyl-gamma-glutamylcysteinylglycine is synthesized in the liver by the enzyme gamma-glutamylcysteine synthetase (γ-GCS). γ-GCS catalyzes the formation of gamma-glutamylcysteine (γ-GC) from glutamate and cysteine. γ-GC is then combined with glycine by the enzyme glutathione synthetase to form gamma-Glutamyl-gamma-glutamylcysteinylglycine. The synthesis of gamma-Glutamyl-gamma-glutamylcysteinylglycine is dependent on the availability of glutamate, cysteine, and glycine.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced cellular damage and to have anti-inflammatory effects. gamma-Glutamyl-gamma-glutamylcysteinylglycine has also been investigated for its role in the prevention and treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
105644-04-0 |
|---|---|
Produktname |
gamma-Glutamyl-gamma-glutamylcysteinylglycine |
Molekularformel |
C15H24N4O9S |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H24N4O9S/c16-7(14(25)26)1-3-10(20)18-9(6-29)13(24)19(5-12(22)23)11(21)4-2-8(17)15(27)28/h7-9,29H,1-6,16-17H2,(H,18,20)(H,22,23)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
XDAXHUZFBOCXBP-CIUDSAMLSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
Synonyme |
gamma-Glu-GSH gamma-glutamyl-gamma-glutamylcysteinylglycine gamma-glutamyl-glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




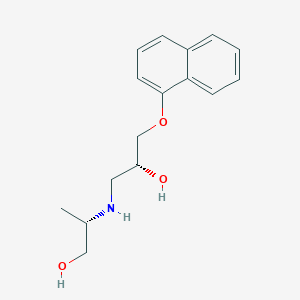
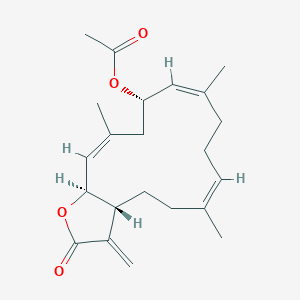

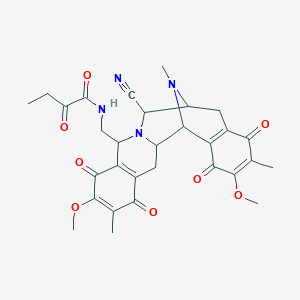
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
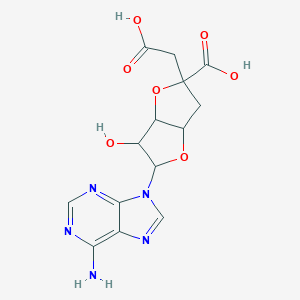


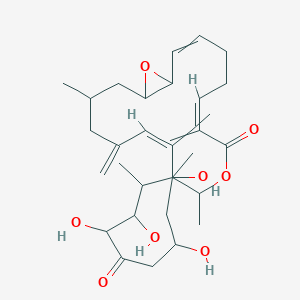
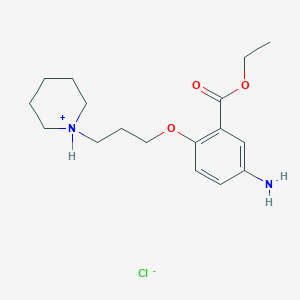
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)
